Mecetronium chloride

Description

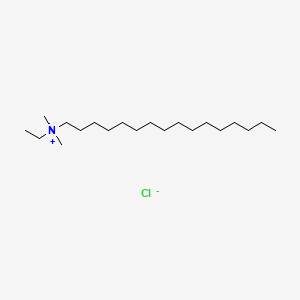

Structure

2D Structure

Properties

CAS No. |

13264-41-0 |

|---|---|

Molecular Formula |

C20H44ClN |

Molecular Weight |

334 g/mol |

IUPAC Name |

ethyl-hexadecyl-dimethylazanium;chloride |

InChI |

InChI=1S/C20H44N.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;/h5-20H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

KSCHLNBLIAOANF-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CC.[Cl-] |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CC.[Cl-] |

Other CAS No. |

13264-41-0 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Quaternary ammonium disinfectants and other antimicrobial agents share structural and functional similarities but differ in efficacy, safety, and applications. Below is a comparative analysis based on chemical properties, uses, and research findings.

Chemical and Pharmacological Profiles

Efficacy and Spectrum of Activity

- Mecetronium ethylsulfate : Exhibits synergistic effects with alcohols, enhancing bactericidal and virucidal activity. Effective against enveloped viruses (e.g., influenza) and bacteria (e.g., Staphylococcus aureus) .

- Used in wound care and as a preservative in ophthalmic solutions .

- Octenidine dihydrochlorid : Superior efficacy against Gram-positive/negative bacteria, fungi, and biofilms. Low propensity for resistance development .

- Methylrosanilinium chloride : Primarily antifungal (e.g., Candida spp.), with historical use in oral thrush and wound infections .

Regulatory and Regional Usage

- Mecetronium ethylsulfate is prevalent in European hand sanitizers (e.g., Germany, Switzerland) .

- Methylbenzethonium chloride remains restricted in some regions due to toxicity concerns, while octenidine is favored in hospital settings for preoperative antisepsis .

Key Research Findings

Synergistic Formulations : Mecetronium ethylsulfate’s combination with alcohols demonstrates faster antimicrobial action (15–30 seconds) compared to QAC-only formulations .

Resistance Patterns: QACs like mecetronium and benzalkonium show cross-resistance in Pseudomonas aeruginosa, whereas octenidine retains efficacy against resistant strains .

Environmental Impact : QACs persist in wastewater, raising ecological concerns; mecetronium’s environmental half-life is under investigation .

Preparation Methods

Quaternary Ammonium Salt Formation via Alkylation

The primary synthesis route involves the Menschutkin reaction , where a tertiary amine reacts with an alkyl halide to form a quaternary ammonium salt. For this compound, cetyldimethylamine (C₁₆H₃₃N(CH₃)₂) serves as the tertiary amine, and ethyl chloride (C₂H₅Cl) acts as the alkylating agent:

$$

\text{C}{16}\text{H}{33}\text{N}(\text{CH}3)2 + \text{C}2\text{H}5\text{Cl} \rightarrow \text{C}{16}\text{H}{33}\text{N}(\text{CH}3)2(\text{C}2\text{H}5)^+ \text{Cl}^-

$$

Reaction Conditions :

- Solvent : Polar aprotic solvents like methylene chloride (CH₂Cl₂) or ethanol are employed to stabilize ionic intermediates.

- Temperature : Reflux conditions (40–80°C) accelerate the reaction kinetics.

- Catalyst : Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) may enhance alkylation efficiency, as evidenced in analogous ketal formation reactions.

Challenges :

Alternative Alkylating Agents

Industrial protocols sometimes substitute ethyl chloride with ethyl bromide (C₂H₅Br) or diethyl sulfate ((C₂H₅)₂SO₄) to improve reaction yields. For example, diethyl sulfate reacts with cetyldimethylamine under alkaline conditions:

$$

\text{C}{16}\text{H}{33}\text{N}(\text{CH}3)2 + (\text{C}2\text{H}5)2\text{SO}4 \rightarrow \text{C}{16}\text{H}{33}\text{N}(\text{CH}3)2(\text{C}2\text{H}5)^+ \text{HSO}4^- + \text{C}2\text{H}_5\text{OH}

$$

The resultant sulfate salt is subsequently subjected to ion exchange with hydrochloric acid to yield this compound.

Purification and Isolation Techniques

Recrystallization

Crude this compound is purified via recrystallization from ethanol-water mixtures. The compound’s solubility decreases at lower temperatures, enabling selective crystallization of the pure product.

Column Chromatography

Silica gel chromatography with dichloromethane-methanol eluents (9:1 v/v) resolves impurities such as unreacted cetyldimethylamine or ethyl chloride adducts.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 333.32 ([M]⁺), consistent with the exact mass.

Elemental Analysis

Experimental data align with theoretical values (C: 71.92%, H: 13.28%, Cl: 10.61%, N: 4.19%), verifying purity.

Industrial-Scale Production and Challenges

Hodoodo Chemicals reports this compound synthesis via custom batch processes , with a minimum order of 1 g and lead times of 2–3 months. Key challenges include:

- Scalability : Maintaining reaction homogeneity in large-scale reactors.

- Byproduct Management : Hexadecylamine and hexadecyldimethylamine are common decomposition byproducts detected via LC-MS.

- Cost Efficiency : High raw material costs for cetyldimethylamine drive research into alternative feedstocks.

Applications and Regulatory Considerations

This compound’s surfactant properties make it valuable in:

- Disinfectants : Broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Textile Industry : Fabric softeners and antistatic agents.

- Pharmaceuticals : Preservative in topical formulations.

Safety Notes : The compound is labeled for research use only, with potential irritant effects upon prolonged exposure.

Q & A

Q. What established synthesis protocols exist for Mecetronium chloride, and how can reaction conditions be optimized to minimize byproducts?

this compound, a quaternary ammonium compound, is typically synthesized via quaternization reactions between tertiary amines and alkyl chlorides. Key parameters include:

- Stoichiometric control to avoid excess reagents, which may form diethylammonium chloride (a common byproduct, as noted in washing steps ).

- Temperature modulation (e.g., maintaining 40–60°C) to balance reaction rate and side reactions.

- Solvent selection (polar aprotic solvents like acetonitrile improve yield). Post-synthesis, multiple aqueous washes are recommended to remove ionic byproducts . Validation via thin-layer chromatography (TLC) or NMR ensures purity.

Q. Which analytical techniques are validated for quantifying this compound in complex biological or environmental matrices?

- High-performance liquid chromatography (HPLC) with UV detection is widely used, requiring calibration against certified standards.

- Liquid chromatography-mass spectrometry (LC-MS) provides higher specificity for trace analysis. Critical validation parameters include:

- Limit of detection (LOD) and limit of quantification (LOQ) .

- Linearity (R² ≥ 0.995) across expected concentration ranges.

- Recovery rates in spiked samples to assess matrix interference .

Q. What is the hypothesized mechanism of antimicrobial action for this compound, and how can it be experimentally validated?

this compound disrupts microbial cell membranes via cationic interaction with anionic phospholipids, leading to lysis. Experimental validation involves:

- Time-kill assays to measure log-reduction in microbial viability.

- Fluorescence microscopy with membrane-specific dyes (e.g., propidium iodide) to visualize membrane damage.

- Zeta potential measurements to confirm charge neutralization on microbial surfaces .

Advanced Research Questions

Q. How can researchers optimize this compound synthesis for scalable production while maintaining >99% purity?

Advanced optimization strategies include:

- Design of Experiments (DoE) to model interactions between variables (e.g., pH, solvent ratio).

- Continuous-flow reactors to enhance reproducibility and reduce batch-to-batch variability.

- In-line analytics (e.g., FTIR probes) for real-time monitoring of reaction progress . Post-synthesis, recrystallization in ethanol-water mixtures improves purity, with characterization via X-ray diffraction (XRD) to confirm crystal structure.

Q. What methodologies resolve discrepancies in reported antimicrobial efficacy of this compound across studies?

Contradictions in efficacy data often arise from:

- Variability in test organisms (e.g., Gram-positive vs. Gram-negative bacteria).

- Environmental factors (e.g., organic load, pH). Resolution strategies:

- Meta-analysis of existing data to identify confounding variables.

- Standardized protocols (e.g., CLSI M07-A11 for broth microdilution) to ensure comparability.

- Multivariate regression to isolate critical factors influencing efficacy .

Q. How can researchers assess the long-term stability of this compound under varying storage conditions?

Stability studies should include:

- Forced degradation tests (e.g., exposure to UV light, elevated temperatures).

- HPLC-MS/MS to identify degradation products (e.g., hydrolysis to tertiary amines).

- Kinetic modeling (Arrhenius equation) to predict shelf life .

Q. What advanced techniques elucidate the interaction between this compound and bacterial membranes at the molecular level?

- Molecular dynamics simulations to model lipid bilayer disruption.

- Surface plasmon resonance (SPR) to quantify binding affinity with membrane proteins.

- Cryo-electron microscopy (Cryo-EM) for ultrastructural visualization of membrane damage .

Data Analysis and Presentation

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

- Non-linear regression (e.g., log-logistic models) to calculate EC₅₀ values.

- ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare efficacy across concentrations.

- Principal component analysis (PCA) to identify clusters in high-dimensional datasets .

Q. How should researchers present conflicting data on this compound’s environmental persistence in academic papers?

- Comparative tables summarizing study conditions (e.g., pH, temperature, microbial activity).

- Sensitivity analysis to highlight variables with the greatest impact on degradation rates.

- Uncertainty quantification (e.g., Monte Carlo simulations) to model probabilistic outcomes .

Ethical and Methodological Compliance

Q. What guidelines ensure ethical reporting of this compound’s ecotoxicological impacts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.